molecular formula C19H11FN4O2 B4234099 N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

Cat. No.: B4234099
M. Wt: 346.3 g/mol
InChI Key: HZGNRUPAEORLKQ-UHFFFAOYSA-N
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Description

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorobenzamide moiety, and a pyrido[1,2-a]benzimidazole core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the fluorobenzamide moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the benzamide or pyrido[1,2-a]benzimidazole core.

Scientific Research Applications

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenz

Properties

IUPAC Name

N-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4O2/c20-13-7-5-11(6-8-13)18(25)23-15-9-12(10-21)17-22-14-3-1-2-4-16(14)24(17)19(15)26/h1-9,22H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGNRUPAEORLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C(=O)N23)NC(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 4
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

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